REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[N:6]=[CH:7][C:8]2[CH2:13][C:12](=[O:14])[N:11]([CH3:15])[C:9]=2[N:10]=1)([CH3:3])[CH3:2].[ClH:16]>C1(C)C=CC=CC=1>[ClH:16].[CH:1]([NH:4][C:5]1[N:6]=[CH:7][C:8]2[CH2:13][C:12](=[O:14])[N:11]([CH3:15])[C:9]=2[N:10]=1)([CH3:3])[CH3:2] |f:3.4|
|
Name
|
2-isopropylamino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo[2,3-d]pyrimidine
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC=1N=CC2=C(N1)N(C(C2)=O)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)NC=1N=CC2=C(N1)N(C(C2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |